molecular formula C9H11ClO2 B13482971 3-Chloro-4-(2-hydroxypropyl)phenol

3-Chloro-4-(2-hydroxypropyl)phenol

Cat. No.: B13482971
M. Wt: 186.63 g/mol
InChI Key: DIFGDOGDMXLTAG-UHFFFAOYSA-N
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Description

3-Chloro-4-(2-hydroxypropyl)phenol is a chlorinated phenolic compound characterized by a hydroxyl group at the para position of the benzene ring, a chlorine atom at the meta position, and a 2-hydroxypropyl substituent at the para position.

Properties

Molecular Formula

C9H11ClO2

Molecular Weight

186.63 g/mol

IUPAC Name

3-chloro-4-(2-hydroxypropyl)phenol

InChI

InChI=1S/C9H11ClO2/c1-6(11)4-7-2-3-8(12)5-9(7)10/h2-3,5-6,11-12H,4H2,1H3

InChI Key

DIFGDOGDMXLTAG-UHFFFAOYSA-N

Canonical SMILES

CC(CC1=C(C=C(C=C1)O)Cl)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Chlorinated Phenols

Chlorinated phenols, such as 2,4-dichlorophenol (), share the phenolic backbone and halogen substituents but lack the hydroxypropyl group. Key differences include:

  • Toxicity: Chlorinated phenols are associated with carcinogenicity and endocrine disruption.

Hydroxypropyl-Substituted Phenols

(R)-2-(Hydroxymethyl)-3-(2-hydroxypropyl)phenol (compound 6 in ) shares the 2-hydroxypropyl substituent but lacks chlorine. Notable contrasts:

  • Bioactivity : Compound 6 exhibits α-glucosidase inhibition (IC50 = 1.4 mM) and antioxidant activity (DPPH radical scavenging, IC50 = 25.7 µM), suggesting that hydroxypropyl groups enhance bioactivity. Chlorination in the target compound may modify these effects by introducing electrophilic sites or altering solubility .

Halofuranones (MX and Derivatives)

Compounds like 3-Chloro-4-(dichloromethyl)-5-hydroxy-2(5H)-furanone (MX) (–5) are structurally distinct (furanone ring vs. benzene) but share halogenation patterns. Key comparisons:

  • Environmental Impact: MX is a potent mutagen and thyroid carcinogen formed during water disinfection. The phenolic structure of 3-Chloro-4-(2-hydroxypropyl)phenol may reduce its stability as a disinfection byproduct compared to MX’s furanone core .

Structural and Functional Data Table

Compound Core Structure Substituents Molecular Weight Notable Properties/Activities References
3-Chloro-4-(2-hydroxypropyl)phenol Phenol Cl (C3), 2-hydroxypropyl (C4) ~188.63* Moderate polarity, undefined bioactivity
2,4-Dichlorophenol Phenol Cl (C2, C4) 163.00 Carcinogenic, endocrine disruptor
(R)-2-(Hydroxymethyl)-3-(2-hydroxypropyl)phenol Phenol Hydroxymethyl (C2), 2-hydroxypropyl (C3) 196.20 α-Glucosidase inhibition, antioxidant
MX (3-Chloro-4-(dichloromethyl)-5-hydroxy-2(5H)-furanone) Furanone Cl (C3), dichloromethyl (C4), OH (C5) 219.88 Mutagenic, thyroid carcinogen

*Calculated based on molecular formula C9H11ClO2.

Research Implications and Gaps

  • However, the target compound’s synthesis remains undocumented .
  • Toxicity Profiling: While MX’s carcinogenicity is well-established, the absence of data on 3-Chloro-4-(2-hydroxypropyl)phenol necessitates further studies to assess its environmental and health impacts .
  • Bioactivity Exploration : The bioactivity of hydroxypropyl-substituted analogs (e.g., compound 6) suggests the target compound may have untapped pharmaceutical or industrial applications .

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